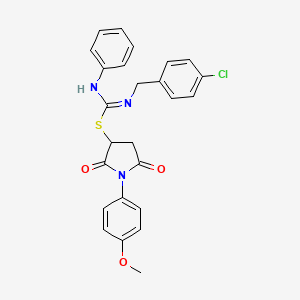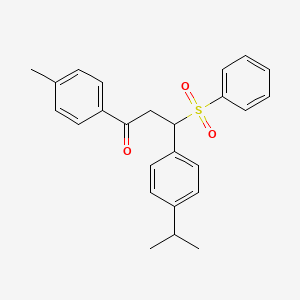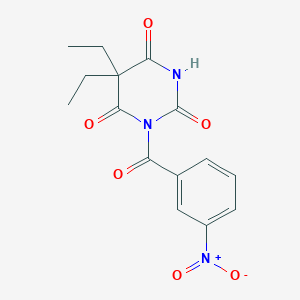![molecular formula C17H17NO2S B4959649 3,5-dimethyl-N-[2-(2-thienyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B4959649.png)
3,5-dimethyl-N-[2-(2-thienyl)ethyl]-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethyl-N-[2-(2-thienyl)ethyl]-1-benzofuran-2-carboxamide, commonly known as 'DMT', is a potent psychedelic drug that has been used for centuries by indigenous tribes in South America for spiritual and medicinal purposes. DMT is a Schedule I substance in the United States, meaning it is illegal to possess, manufacture, or distribute. Despite its illegal status, DMT has been the subject of scientific research due to its unique effects on the human brain.
Mécanisme D'action
DMT is believed to exert its effects by binding to serotonin receptors in the brain, particularly the 5-HT2A receptor. This binding leads to a cascade of neural activity that results in the altered state of consciousness experienced by users.
Biochemical and Physiological Effects:
DMT has been shown to increase heart rate and blood pressure, as well as cause pupil dilation and bronchodilation. It also increases the release of neurotransmitters such as dopamine and norepinephrine, which may contribute to its psychoactive effects.
Avantages Et Limitations Des Expériences En Laboratoire
DMT has several advantages for use in lab experiments, including its rapid onset and short duration of action, which allows researchers to study its effects in a controlled environment. However, its illegal status and potential for abuse make it difficult to obtain and use in research.
Orientations Futures
There are several future directions for research on DMT. One area of interest is the potential therapeutic applications of DMT and other psychedelic drugs for the treatment of mental health disorders such as depression and anxiety. Another area of research is the exploration of the neural mechanisms underlying altered states of consciousness induced by DMT and other psychedelic drugs. Finally, there is a need for further research on the safety and potential risks associated with the use of DMT.
Méthodes De Synthèse
DMT is a synthetic compound that can be produced through various methods, including the use of tryptamine as a starting material. One common synthesis method involves the reaction of tryptamine with N,N-dimethylformamide dimethyl acetal and 2-thiophenylethylamine in the presence of a Lewis acid catalyst.
Applications De Recherche Scientifique
DMT has been the subject of scientific research due to its unique effects on the human brain. Studies have shown that DMT can induce profound alterations in consciousness, including intense visual and auditory hallucinations, altered sense of time and space, and feelings of euphoria. Researchers have used DMT to study the neural mechanisms underlying altered states of consciousness and to explore the potential therapeutic applications of psychedelic drugs.
Propriétés
IUPAC Name |
3,5-dimethyl-N-(2-thiophen-2-ylethyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c1-11-5-6-15-14(10-11)12(2)16(20-15)17(19)18-8-7-13-4-3-9-21-13/h3-6,9-10H,7-8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWGGNIHARQDCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)NCCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-[2-(2-thienyl)ethyl]-1-benzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide](/img/structure/B4959566.png)
![N-(4-bromophenyl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B4959569.png)
![1-{2-[4-(2-methoxyphenoxy)butoxy]phenyl}ethanone](/img/structure/B4959571.png)

![2-[(2,6-dimethylphenyl)amino]-2-oxoethyl dimethyldithiocarbamate](/img/structure/B4959596.png)
![1-(4-chlorophenyl)-5-{[(3,3-diphenylpropyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4959604.png)


![3-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4959624.png)
![5-(3-chlorophenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B4959630.png)
![4-[(4-fluorophenyl)amino]-6-[(1-phenylethyl)amino]-1,3,5-triazine-2-thiol](/img/structure/B4959638.png)

![1-(3-methoxyphenyl)-5-{[(tetrahydro-2-furanylmethyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4959655.png)
![methyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4959662.png)